molecular formula C8H9F3N2O2 B2619050 [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid CAS No. 1260659-37-7

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B2619050
CAS No.: 1260659-37-7
M. Wt: 222.167
InChI Key: AAGLZRQRFPSIHE-UHFFFAOYSA-N
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Description

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that many bioactive aromatic compounds can affect a variety of biological activities , which could potentially be the case for this compound as well.

Pharmacokinetics

It’s known that the trifluoromethyl group can influence the pharmacokinetics of a compound , potentially affecting its bioavailability.

Result of Action

It’s known that many bioactive aromatic compounds can have diverse biological activities , which could potentially be the case for this compound as well.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid typically involves the reaction of ethyl trifluoroacetate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Comparison with Similar Compounds

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: can be compared with other pyrazole derivatives, such as:

    [3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    [1-ethyl-3-(methyl)-1H-pyrazol-5-yl]acetic acid: Lacks the trifluoromethyl group, affecting its biological activity and applications.

The presence of the trifluoromethyl group in This compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-2-13-5(4-7(14)15)3-6(12-13)8(9,10)11/h3H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGLZRQRFPSIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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